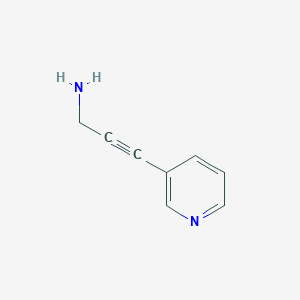

3-(Pyridin-3-yl)prop-2-yn-1-amine

Übersicht

Beschreibung

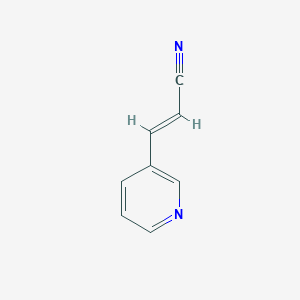

3-(pyridin-3-yl)prop-2-yn-1-amine is a chemical compound with the molecular formula C8H8N2 It is characterized by the presence of a pyridine ring attached to a propynylamine group

Wissenschaftliche Forschungsanwendungen

3-(Pyridin-3-yl)prop-2-in-1-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

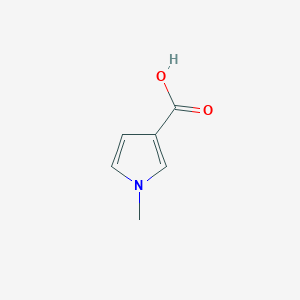

Chemie: Es wird als Baustein bei der Synthese verschiedener heterocyclischer Verbindungen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.

Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um sein Potenzial als therapeutisches Mittel zu untersuchen.

Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von 3-(Pyridin-3-yl)prop-2-in-1-amin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen und Signalwegen. Die Verbindung kann als Ligand wirken, an Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Diese Wechselwirkung kann zu verschiedenen biologischen Effekten führen, wie z. B. Hemmung der Enzymaktivität oder Aktivierung von Signalwegen .

Wirkmechanismus

Target of Action

It’s known that imidazole-containing compounds, which can be synthesized from prop-2-yn-1-ylamino pyridines , have a broad range of biological activities . They can interact with various targets, including enzymes, receptors, and proteins, to exert their effects.

Mode of Action

It’s known that the compound can undergo the sandmeyer reaction to form imidazo[1,2-a]pyridines . This reaction could potentially alter the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Imidazole derivatives, which can be synthesized from prop-2-yn-1-ylamino pyridines , are known to affect various biochemical pathways due to their broad range of biological activities .

Result of Action

It’s known that imidazole derivatives, which can be synthesized from prop-2-yn-1-ylamino pyridines , have a broad range of biological activities . These activities could result in various molecular and cellular effects.

Safety and Hazards

While specific safety and hazard information for 3-(Pyridin-3-yl)prop-2-yn-1-amine is not available, it is generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

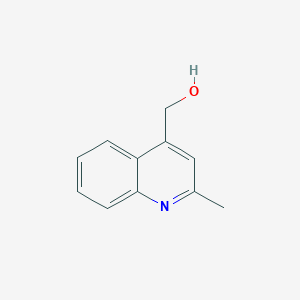

The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is a new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo [1,2-a]pyridine heterocyclic ring system . This suggests potential future directions for the synthesis of related compounds.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

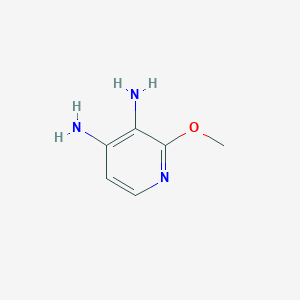

Die Synthese von 3-(Pyridin-3-yl)prop-2-in-1-amin kann durch ein praktisches zweistufiges Verfahren erfolgen. Der erste Schritt beinhaltet die Reaktion von 6-Amino-2-chlorpyridin-3,5-dicarbonitril mit N-Methylprop-2-in-1-amin in Gegenwart von Triethylamin und einer Mischung aus Ethanol und Tetrahydrofuran (THF). Das Reaktionsgemisch wird unter Rückfluss erhitzt und nach dem Abkühlen wird das Lösungsmittel unter Vakuum entfernt. Das resultierende Rohprodukt wird durch Flashsäulenchromatographie gereinigt .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der oben genannte Syntheseweg kann für industrielle Anwendungen mit entsprechenden Modifikationen der Reaktionsbedingungen und Reinigungsverfahren hochskaliert werden.

Analyse Chemischer Reaktionen

Reaktionstypen

3-(Pyridin-3-yl)prop-2-in-1-amin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Amine, Alkohole).

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Pyridinoxiden führen, während Reduktion Amin-Derivate erzeugen kann.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(3-Pyridinylmethyl)-2-propyn-1-amin: Diese Verbindung hat eine ähnliche Struktur, unterscheidet sich jedoch in der Position der Pyridinringanbindung.

N,N-bis((Pyridin-2-yl)methyl)prop-2-in-1-amin: Diese Verbindung enthält zwei Pyridinringe und weist unterschiedliche chemische Eigenschaften auf.

Einzigartigkeit

3-(Pyridin-3-yl)prop-2-in-1-amin ist aufgrund seiner spezifischen strukturellen Anordnung einzigartig, die ihm eine eindeutige chemische Reaktivität und biologische Aktivität verleiht.

Eigenschaften

IUPAC Name |

3-pyridin-3-ylprop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKUWZFWNZFRMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C#CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460412 | |

| Record name | 3-(pyridin-3-yl)prop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777856-62-9 | |

| Record name | 3-(pyridin-3-yl)prop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1312539.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)